2-AMINO-6-METHOXYPYRIDIN-3-YLBORONIC ACID

CAS No.: 2096338-58-6

Cat. No.: VC11718414

Molecular Formula: C6H9BN2O3

Molecular Weight: 167.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096338-58-6 |

|---|---|

| Molecular Formula | C6H9BN2O3 |

| Molecular Weight | 167.96 g/mol |

| IUPAC Name | (2-amino-6-methoxypyridin-3-yl)boronic acid |

| Standard InChI | InChI=1S/C6H9BN2O3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3,10-11H,1H3,(H2,8,9) |

| Standard InChI Key | MWOZEBDLUNRHSG-UHFFFAOYSA-N |

| SMILES | B(C1=C(N=C(C=C1)OC)N)(O)O |

| Canonical SMILES | B(C1=C(N=C(C=C1)OC)N)(O)O |

Introduction

Chemical and Physical Properties

Structural Characteristics

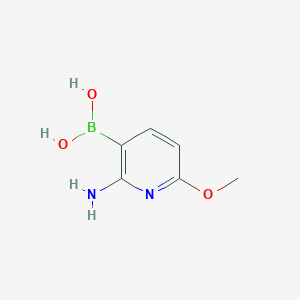

2-Amino-6-methoxypyridin-3-ylboronic acid belongs to the class of arylboronic acids, where the boronic acid group (-B(OH)₂) is attached to the pyridine ring at the 3-position. The pyridine core is further functionalized with a methoxy group (-OCH₃) at the 6-position and an amino group (-NH₂) at the 2-position. This arrangement creates a sterically and electronically unique scaffold that facilitates interactions with transition metal catalysts .

The IUPAC name, (2-amino-6-methoxypyridin-3-yl)boronic acid, reflects its substitution pattern. Its SMILES notation, B(C1=C(N=C(C=C1)OC)N)(O)O, encodes the connectivity of atoms, while the InChIKey MWOZEBDLUNRHSG-UHFFFAOYSA-N provides a standardized identifier for databases.

Physicochemical Data

Key physicochemical properties are summarized below:

The compound’s low water solubility necessitates the use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) in synthetic applications . Its pKa of ~3.52 indicates moderate acidity, typical of boronic acids, which form boronate esters under basic conditions.

Synthesis and Manufacturing

Borylation Strategies

The synthesis of 2-amino-6-methoxypyridin-3-ylboronic acid typically involves direct borylation of pre-functionalized pyridine derivatives. A common approach employs palladium-catalyzed Miyaura borylation, where a halogenated pyridine precursor undergoes reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(PPh₃)₄ . For example:

This method achieves yields >70% under optimized conditions (e.g., 80°C in dioxane) . Alternative routes include lithiation-borylation, where a lithium intermediate reacts with trimethyl borate, though this requires stringent temperature control (-78°C) .

Functional Group Compatibility

The amino and methoxy groups on the pyridine ring pose challenges during synthesis. Protecting strategies, such as Boc (tert-butyloxycarbonyl) protection for the amino group, prevent undesired side reactions during cross-coupling . Subsequent acidic deprotection (e.g., HCl in dioxane) yields the final product.

Applications in Organic Synthesis and Drug Discovery

Suzuki-Miyaura Cross-Coupling

This compound is pivotal in constructing biaryl structures via Suzuki-Miyaura reactions. For instance, coupling with aryl halides produces substituted pyridines, which are prevalent in pharmaceuticals. A study demonstrated its use in synthesizing kinase inhibitors, where the boronic acid moiety facilitated C–C bond formation with a brominated aromatic partner .

Recent Advances and Future Directions

Recent work explores flow chemistry techniques to improve the scalability of its synthesis . Additionally, computational studies aim to predict its reactivity in novel catalytic systems, such as photoredox cross-couplings . Future research may focus on:

-

Developing enantioselective derivatives for chiral drug synthesis.

-

Investigating its role in metal-organic frameworks (MOFs) for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume